molecular formula C8H18NaO4P B12783792 Sodium 2-ethyl-1-hexanol dihydrogen phosphate CAS No. 31044-12-9

Sodium 2-ethyl-1-hexanol dihydrogen phosphate

Cat. No.: B12783792
CAS No.: 31044-12-9
M. Wt: 232.19 g/mol
InChI Key: FFXZJJYYSMVVIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18O4P.Na. It is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate, characterized by its unique structure and properties. This compound is used in various industrial and scientific applications due to its surfactant properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include:

    Esterification: 2-ethyl-1-hexanol is reacted with phosphoric acid at elevated temperatures.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound often employs continuous reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: 2-ethyl-1-hexanol and phosphoric acid are fed into the reactor.

    Reaction Control: Temperature and pH are carefully monitored to optimize the reaction.

    Product Isolation: The final product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it back to 2-ethyl-1-hexanol and phosphoric acid.

    Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Conditions: Substitution reactions often occur under acidic or basic conditions, depending on the desired product.

Major Products:

    Oxidation Products: Higher phosphates and oxidized organic compounds.

    Reduction Products: 2-ethyl-1-hexanol and phosphoric acid.

    Substitution Products: Various substituted phosphates and organic derivatives.

Scientific Research Applications

Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of detergents, cleaning agents, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The compound can:

    Bind to Metal Ions: The phosphate group can chelate metal ions, affecting their availability and reactivity.

    Surfactant Properties: Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions.

    Pathways Involved: It can participate in phosphorylation and dephosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Sodium 2-ethylhexyl sulfate: Similar in structure but contains a sulfate group instead of a phosphate group.

    Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain and sulfate group.

    Sodium lauryl ether sulfate: Contains ether linkages and is widely used in detergents.

Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and physical properties compared to sulfate-based surfactants. Its ability to participate in phosphorylation reactions and chelate metal ions makes it valuable in specialized applications.

Properties

CAS No.

31044-12-9

Molecular Formula

C8H18NaO4P

Molecular Weight

232.19 g/mol

IUPAC Name

sodium;2-ethylhexyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1

InChI Key

FFXZJJYYSMVVIQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.